molecular formula C14H11FN2O B229259 N'-(2-fluorobenzylidene)benzohydrazide

N'-(2-fluorobenzylidene)benzohydrazide

Cat. No.: B229259
M. Wt: 242.25 g/mol
InChI Key: BXIIVGFLDBHJKU-MHWRWJLKSA-N
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Description

N'-(2-Fluorobenzylidene)benzohydrazide is a hydrazone derivative synthesized via the condensation of benzohydrazide with 2-fluorobenzaldehyde. This compound features a benzohydrazide backbone substituted with a 2-fluorobenzylidene group, forming an (E)-configuration around the azomethine (–NHN=CH–) bond . Its structure has been confirmed by FT-IR, NMR (¹H and ¹³C), and mass spectrometry (m/z 388–389) . The compound crystallizes as a white solid with a melting point of 289°C in its pure form , though derivatives with additional functional groups (e.g., pyrrolo[2,3-d]pyrimidine) exhibit higher melting points (e.g., 307°C) due to enhanced molecular rigidity .

Hydrazones, including this compound, are pharmacologically significant due to their antimicrobial, anticancer, and enzyme inhibitory activities.

Properties

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11FN2O/c15-13-9-5-4-8-12(13)10-16-17-14(18)11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+

InChI Key

BXIIVGFLDBHJKU-MHWRWJLKSA-N

SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Comparison
Compound Name Substituent(s) Melting Point (°C) Key Spectral Data (m/z) Reference
N'-(2-Fluorobenzylidene)benzohydrazide 2-F 289 388–389 (ESI)
N'-(3-Chlorobenzylidene)benzohydrazide (6f) 3-Cl 271 404–406 (ESI)
N'-(4-Chlorobenzylidene)benzohydrazide (6g) 4-Cl 290 404–406 (ESI)
N'-(4-Nitrobenzylidene)benzohydrazide (5b) 4-NO₂
N'-(2-Methoxybenzylidene)benzohydrazide (5c) 2-OCH₃
(E)-4-Hydroxy-N'-(3-methoxybenzylidene)benzohydrazide 4-OH, 3-OCH₃

Notes:

  • Halogen substituents (F, Cl) generally lower melting points compared to polar groups (e.g., NO₂, OCH₃) due to reduced hydrogen bonding .
  • Electron-withdrawing groups (e.g., NO₂, Cl) enhance stability and resonance effects, as seen in mass spectral fragmentation patterns .
Table 2: Cytotoxicity and Enzyme Inhibition
Compound Name Cancer Cell Line (IC₅₀, µM) Enzyme Inhibition (IC₅₀, µM) Reference
This compound
4-(6-Chloro-1H-benzimidazol-2-yl)-N'-(2,4-dichlorobenzylidene)benzohydrazide (5a) Human lung adenocarcinoma: 0.0316
N'-(4-Nitrobenzylidene)benzohydrazide (5b) Human lung adenocarcinoma: 0.0316
(E)-3-Chloro-N'-(1-phenylethylidene)benzohydrazide AChE: 0.63 ± 0.01
(E)-3-Chloro-N'-(1-(thiophen-2-yl)ethylidene)benzohydrazide MAO-A: 0.89 ± 0.04

Key Findings :

  • Chlorinated derivatives (e.g., 5a) exhibit superior cytotoxicity against cancer cells compared to fluorinated analogues, likely due to enhanced electrophilicity and DNA intercalation .
  • Fluorine’s electronegativity improves enzyme selectivity; however, chloro-substituted hydrazones show stronger inhibition of cholinesterases (AChE) and monoamine oxidases (MAO) .

Electronic and Computational Properties

Table 3: Quantum Chemical Parameters
Compound Name HOMO (eV) LUMO (eV) ΔE (eV) Hardness (η) Reference
N'-(4-Aminobenzylidene)benzohydrazide -8.21 -1.98 6.23 3.12
N'-(4-(Dimethylamino)benzylidene)benzohydrazide -7.85 -1.75 6.10 3.05

Insights :

  • Electron-donating groups (e.g., –N(CH₃)₂) raise HOMO energy, increasing nucleophilic reactivity.
  • Lower energy gaps (ΔE) correlate with higher bioactivity, suggesting fluorinated derivatives may require structural optimization for improved charge transfer .

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